

An In-depth Technical Guide to 3-Bromo-5-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-5-methoxybenzaldehyde

Cat. No.: B046768

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Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-methoxybenzaldehyde**, a key aromatic aldehyde intermediate in organic synthesis. It details the compound's chemical identity, including its IUPAC name and CAS number, and presents its key physicochemical properties. This guide outlines a detailed experimental protocol for its synthesis via electrophoretic bromination of 3-methoxybenzaldehyde. Furthermore, it explores the compound's role as a versatile building block in the synthesis of more complex molecules, particularly through Suzuki coupling reactions, which are pivotal in drug discovery and materials science. While direct biological activity data for **3-Bromo-5-methoxybenzaldehyde** is not extensively available in the public domain, this guide discusses the known biological activities of structurally related brominated benzaldehyde derivatives, offering insights into its potential applications.

Chemical Identity and Properties

3-Bromo-5-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a formyl (aldehyde) group at positions 3, 5, and 1, respectively.

Table 1: Chemical Identifiers and Physicochemical Properties of **3-Bromo-5-methoxybenzaldehyde**^[1]

Identifier	Value
IUPAC Name	3-bromo-5-methoxybenzaldehyde
CAS Number	262450-65-7
Molecular Formula	C ₈ H ₇ BrO ₂
Molecular Weight	215.04 g/mol
Canonical SMILES	<chem>COC1=CC(=CC(=C1)C=O)Br</chem>
InChI Key	GCXBEEKTPWZHJN-UHFFFAOYSA-N
Appearance	Not specified in available literature
Solubility	Generally soluble in organic solvents

Synthesis of 3-Bromo-5-methoxybenzaldehyde

The synthesis of **3-Bromo-5-methoxybenzaldehyde** can be achieved through the electrophilic bromination of 3-methoxybenzaldehyde. The methoxy group is an ortho-, para-director; however, the steric hindrance and the electronic effects of the aldehyde group can influence the regioselectivity of the bromination. A plausible synthetic approach is adapted from the bromination of similar aromatic aldehydes.

Experimental Protocol: Bromination of 3-methoxybenzaldehyde

This protocol is based on established methods for the bromination of substituted benzaldehydes, such as the synthesis of 3-bromo-5-nitrobenzaldehyde from 3-nitrobenzaldehyde[2].

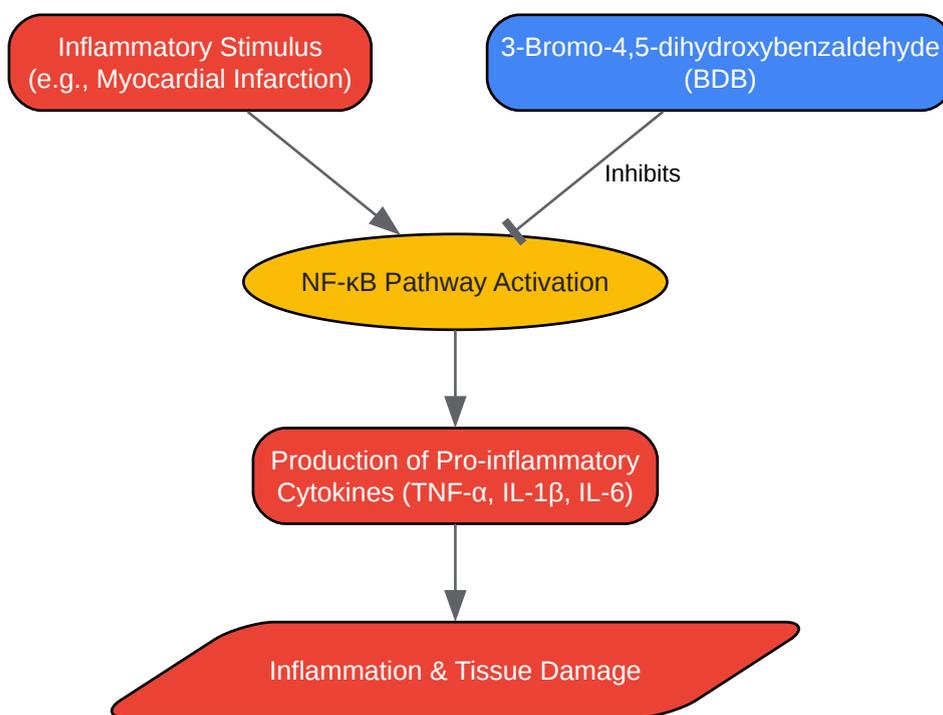
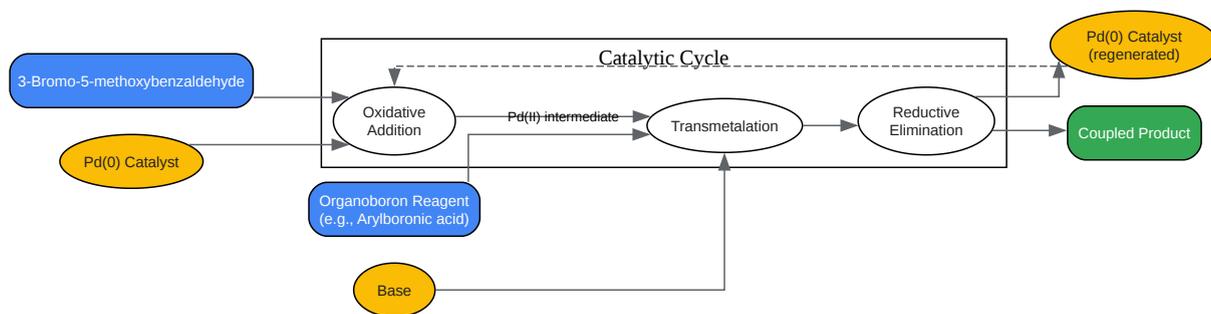
Materials:

- 3-methoxybenzaldehyde
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (H₂SO₄)

- Ice water
- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 3-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid at room temperature.
- Slowly add N-Bromosuccinimide (1.2 equivalents) to the solution in portions, while maintaining the temperature.
- Heat the reaction mixture to approximately 65°C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.
- Collect the solid product by vacuum filtration and wash with cold water.
- Dry the crude product with anhydrous sodium sulfate.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield **3-Bromo-5-methoxybenzaldehyde**.



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- 2. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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